LSD1-IN-C26

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

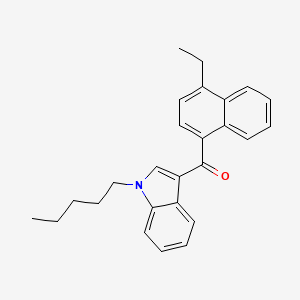

LSD1-IN-C26 is a novel selective inhibitor of histone lysine specific demethylase 1 (lsd1/kdm1a), displaying fad-competitive binding to lsd1, concentration-dependently inducing accumulation of h3k4me1/me2 and h3k9me2, increasing expression levels of epithelial cell markers e-cadherin and claudin-1, down-regulating mesenchymal cell marker n-cadherin and the upstream transcription factors snail and slug

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Characterization

- LSD1/KDM1A is implicated in cancer development, and targeting LSD1 is a promising strategy for cancer therapy. Compound C26, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, has been synthesized and characterized as an effective LSD1 inhibitor. It inhibits LSD1 in a reversible manner and shows selectivity over other enzymes like MAO-A/B. In A549 cells, C26 induced the accumulation of specific histone markers and inhibited cell migration, highlighting its potential for cancer treatment (Wang et al., 2019).

Mechanisms and Clinical Implications

- LSD1 plays a critical role in various biological processes, including embryonic development and tumor-cell growth. Its overexpression in several tumors makes it a target for cancer therapy. Inhibitors of LSD1, including LSD1-IN-C26, can potentially serve as anticancer agents, suggesting a significant role in cancer treatment (Zheng et al., 2015).

LSD1 Inhibitors in Therapeutics

- The development of LSD1 inhibitors, including LSD1-IN-C26, is crucial for treating various diseases, including cancer, neurological, inflammatory, cardiovascular, and viral diseases. These inhibitors show potential in improving the efficacy of treatments for these conditions (Stazi et al., 2016).

Role in Acute Myeloid Leukemia

- In the context of acute myeloid leukemia (AML), LSD1-IN-C26, through its inhibition of LSD1, plays an essential role in the self-renewal of leukemic stem cells. Its inhibition has led to the development of both reversible and irreversible inhibitors, expanding the therapeutic applications in AML (Mould et al., 2015).

LSD1 in Cancer Stemness

- LSD1/KDM1A is a key player in regulating cancer stem cells (CSCs). Overexpression of LSD1 is associated with aggressive cancer types. LSD1-IN-C26, by targeting LSD1, can regulate the pool of CSCs in leukemias and solid tumors, offering a promising approach in cancer therapy (Karakaidos et al., 2019).

LSD1 in Cell Biology

- LSD1 plays a role in gene activation and is involved in various pathological processes like tumorigenesis. Understanding the structural and functional aspects of LSD1, including its inhibition by compounds like LSD1-IN-C26, is crucial for developing novel treatments (Forneris et al., 2009).

Inhibition and Therapeutic Potentials

- Phenelzine analogues like LSD1-IN-C26 have shown effectiveness in modulating histone methylation in cancer cells. These inhibitors have potential applications in cancer therapy and possibly in neurodegenerative diseases due to their protective effects under oxidative stress (Prusevich et al., 2014).

Medicinal Chemistry Insights

- The medicinal chemistry strategies in designing LSD1 inhibitors like LSD1-IN-C26 are focused on their roles in cancer and other diseases. These strategies include understanding the clinical significance of LSD1 and developing drug-like epigenetic modulators (Wang et al., 2015).

Eigenschaften

Produktname |

LSD1-IN-C26 |

|---|---|

Molekularformel |

C25H27N9S |

Molekulargewicht |

485.614 |

IUPAC-Name |

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C25H27N9S/c1-17-15-23(27-18-7-9-19(10-8-18)33-13-11-32(2)12-14-33)34-24(26-17)30-25(31-34)35-16-22-28-20-5-3-4-6-21(20)29-22/h3-10,15,27H,11-14,16H2,1-2H3,(H,28,29) |

InChI-Schlüssel |

YMPCSSJFKYSFEG-UHFFFAOYSA-N |

SMILES |

CN1CCN(C2=CC=C(NC3=CC(C)=NC4=NC(SCC5=NC6=CC=CC=C6N5)=NN34)C=C2)CC1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LSD1-IN-C26; LSD1 IN C26; LSD1INC26 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)